Product packaging for 1-(3-Methylphenyl)butan-1-one(Cat. No.:CAS No. 21550-12-9)

1-(3-Methylphenyl)butan-1-one

Cat. No.: B1609107
CAS No.: 21550-12-9
M. Wt: 162.23 g/mol
InChI Key: HFIOTNXMNPDTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)butan-1-one is an organic aromatic ketone with the molecular formula C11H14O. This compound, characterized by a butanone chain attached to a 3-methylphenyl group, serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this and similar aromatic ketones as key intermediates in the development of pharmaceutical compounds and other complex molecules (IUPAC Nomenclature of Organic Compounds, 2023 ). As a specialty chemical, it is often employed in method development, catalysis studies, and the exploration of structure-activity relationships. This product is provided with comprehensive analytical data to ensure identity and purity. It is intended for use in controlled laboratory settings by qualified personnel. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B1609107 1-(3-Methylphenyl)butan-1-one CAS No. 21550-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21550-12-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(3-methylphenyl)butan-1-one

InChI

InChI=1S/C11H14O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3

InChI Key

HFIOTNXMNPDTLO-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=CC(=C1)C

Canonical SMILES

CCCC(=O)C1=CC=CC(=C1)C

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 1 3 Methylphenyl Butan 1 One and Analogous Structures

Classical Retrosynthetic Disconnections and Forward Synthesis Approaches

Traditional methods for the synthesis of 1-(3-Methylphenyl)butan-1-one primarily rely on well-established reactions that form the carbon-carbon bond between the aromatic ring and the acyl group.

Friedel-Crafts Acylation Protocols Involving Substituted Benzenes

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for preparing aryl ketones. byjus.comwikipedia.orgnih.gov This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. byjus.com For the synthesis of this compound, this would involve the reaction of toluene (B28343) (methylbenzene) with butanoyl chloride or butanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comwikipedia.orgsigmaaldrich.com

The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich toluene ring. byjus.comsigmaaldrich.com The methyl group on the toluene ring is an ortho-, para-director; however, in Friedel-Crafts acylation, the para-substituted product is often favored due to steric hindrance, leading to the formation of 1-(4-methylphenyl)butan-1-one as the major product. libretexts.orgchemguide.co.uk To obtain the desired meta-substituted product, this compound, alternative starting materials or strategies are necessary. One approach is to start with 3-methyl-substituted benzene derivatives that can undergo acylation.

Reaction Conditions for Friedel-Crafts Acylation:

ReactantsCatalystSolventTemperature (°C)Yield (%)Product
Toluene, Acetyl chlorideAlCl₃Methylene chloride0-Mono-substituted toluene derivatives
Benzene, Ethanoyl chlorideAlCl₃-~60-Phenylethanone
Toluene, Acetic anhydrideAlCl₃---4-methylacetophenone

Data compiled from various sources describing general Friedel-Crafts acylation conditions. chemguide.co.ukwisc.eduscribd.com

Grignard and Organolithium Reagent Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium reagents, provide a powerful alternative for the synthesis of ketones. libretexts.org These methods involve the reaction of an organometallic nucleophile with an appropriate electrophile.

To synthesize this compound using a Grignard reagent, one could react 3-methylphenylmagnesium bromide with butanoyl chloride or butanenitrile. study.com The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon or the nitrile carbon. chemistrysteps.commnstate.edu Subsequent workup yields the desired ketone. A similar approach can be employed using 3-methylphenyllithium. wikipedia.orgsigmaaldrich.com

A key advantage of these methods is the defined regiochemistry, as the position of the methyl group is pre-determined by the starting aryl halide. However, a significant drawback is the high reactivity of these organometallic reagents, which necessitates strictly anhydrous conditions and can lead to side reactions, such as double addition to acyl chlorides. libretexts.orgyoutube.com The use of nitriles as electrophiles can circumvent the issue of double addition. chemistrysteps.com

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has seen the development of more sophisticated and efficient methods for aryl ketone construction, often employing transition metal catalysts. These methods offer advantages in terms of functional group tolerance, milder reaction conditions, and higher selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ketone Construction

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. berkeley.eduorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Several palladium-catalyzed methods can be envisioned for the synthesis of this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an arylboronic acid with an acyl halide. wikipedia.org For the target molecule, 3-methylphenylboronic acid could be coupled with butanoyl chloride. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.org The synthesis of this compound could be achieved by coupling 3-methylphenylzinc chloride with butanoyl chloride. wikipedia.org Nickel catalysts can also be employed in Negishi couplings. youtube.com

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide. pearson.comwikipedia.org In this case, tributyl(3-methylphenyl)stannane could be reacted with butanoyl chloride in the presence of a palladium catalyst. openochem.orgorganic-chemistry.orglibretexts.org A major drawback of this method is the toxicity of the organotin compounds. wikipedia.org

Comparison of Palladium-Catalyzed Coupling Reactions for Aryl Ketone Synthesis:

Coupling ReactionOrganometallic ReagentElectrophileKey AdvantagesKey Disadvantages
Suzuki-MiyauraArylboronic acidAcyl halideMild conditions, high functional group tolerance, low toxicity of boron reagentsBase is required
NegishiOrganozinc reagentAcyl halideHigh reactivity, good functional group toleranceMoisture sensitive reagents
StilleOrganotin reagentAcyl halideExcellent functional group tolerance, air and moisture stable reagentsToxicity of tin compounds

These modern catalytic methods provide a powerful and flexible toolbox for the synthesis of this compound and a wide array of other aryl ketones, often with superior performance compared to classical methods.

Copper-Mediated Cross-Couplings

Copper-mediated cross-coupling reactions represent a significant and historically important method for the synthesis of aryl ketones, including this compound. These methods, often falling under the umbrella of Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods. Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The classic Ullmann condensation involves the copper-promoted conversion of aryl halides with a variety of nucleophiles. wikipedia.org

Modern advancements have introduced soluble copper catalysts supported by ligands, which allow for milder reaction conditions. For the synthesis of alkyl aryl ketones, a copper-catalyzed carbonylative cross-coupling approach can be employed. This involves the reaction of aryl iodides with amines and alkyl iodides under a carbon monoxide atmosphere, catalyzed by a simple copper(I) salt. researchgate.net Another strategy is the copper-catalyzed cross-coupling of acylzirconocenes with diaryliodonium salts, which provides a route to a variety of alkyl-aryl-ketones. researchgate.net

The general mechanism for Ullmann-type reactions is believed to involve the formation of a copper(I) species in situ from the reaction of an aryl halide with copper metal. This copper(I) reagent then reacts with the aryl halide in a metathesis reaction. wikipedia.org More contemporary catalytic cycles may involve oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-C bond. organic-chemistry.org

A notable development is the direct arylation of simple ketones using a copper catalyst without the need for a ligand. researchgate.net This approach simplifies the reaction setup and reduces costs. The choice of the copper source, ligand (if used), base, and solvent are all crucial parameters that can significantly impact the yield and kinetics of the reaction. acs.org For instance, the use of ligands like dipivaloylmethane can prevent catalyst deactivation through competitive arylation of the ligand itself. acs.org

Table 1: Examples of Copper-Mediated Cross-Coupling Reactions for Ketone Synthesis

Coupling PartnersCatalyst/LigandConditionsProduct Type
Aryl halide and Thiol esterPalladium-catalyzed, copper-mediated"Baseless" conditionsHighly functionalized ketones
Aryl iodide and AlkylamineCopper(I) iodide / dipivaloylmethaneMild conditionsAlkylarylamines (precursors)
Acylzirconocene and Diaryliodonium saltCopper cyanideLow pressure of COAlkyl-aryl-ketones researchgate.net
Aryl halide and Amine/Alkyl iodideCopper(I) chloride / PMDTACO pressure, NaOHAmides (can be converted to ketones) researchgate.net

Biocatalytic Transformations in Ketone Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of ketones and their precursors. conicet.gov.ar Enzymes offer high selectivity (chemo-, regio-, and enantio-), operate under mild reaction conditions, and are biodegradable, aligning with the principles of green chemistry. georgiasouthern.edu

Enzymatic Routes to Enantiomerically Enriched Precursors

The synthesis of enantiomerically pure precursors is crucial for the production of chiral ketones. Alcohol dehydrogenases (ADHs) are a key class of enzymes used for the asymmetric reduction of prochiral ketones to produce optically active alcohols, which can then be oxidized to the desired chiral ketone. researchgate.net These enzymes can exhibit high stereoselectivity, often following Prelog's rule, but anti-Prelog ADHs are also known and utilized. researchgate.net The development of new chemoenzymatic methods is essential for producing a wide range of bioactive compounds. dergipark.org.trresearchgate.net For example, α-hydroxy ketones can be prepared by the enzymatic deacetylation of α-acetoxy enones. dergipark.org.trresearchgate.net

Whole-cell biocatalysis is often advantageous as it circumvents the need for enzyme purification and cofactor regeneration. georgiasouthern.edu Engineered enzymes and the optimization of reaction conditions, such as the use of co-solvents to address substrate insolubility, are key areas of research to broaden the applicability of biocatalytic methods. georgiasouthern.edu

Transaminase-Catalyzed Biotransformations of Related Ketones

Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. rsc.orgnih.gov This provides a direct and efficient route for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov ω-Transaminases are particularly valuable as they are not restricted to α-keto acids and can accept a wide range of ketone substrates. nih.gov

The reaction is reversible, which allows for two main strategies for producing optically pure amines: kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone. nih.gov For the synthesis of a chiral amine from a ketone like this compound, an appropriate amino donor (e.g., isopropylamine) is used in excess to drive the equilibrium towards the amine product. rsc.org

Recent advancements in protein engineering have expanded the substrate scope of transaminases to include bulky ketones, which were previously challenging substrates. rsc.orgnih.gov Furthermore, transaminases can be integrated into one-pot cascade reactions with other enzymes, such as acyltransferases, to produce amides directly from ketones, or with oxidases in hydrogen-borrowing amination of alcohols. nih.govrsc.org

Table 2: Key Enzymes in Biocatalytic Ketone and Amine Synthesis

Enzyme ClassReaction TypeApplication
Alcohol Dehydrogenases (ADHs)Asymmetric reduction of ketonesSynthesis of chiral alcohol precursors
LipasesDeacetylationPreparation of α-hydroxy ketones dergipark.org.trresearchgate.net
Transaminases (TAs)Reductive amination of ketonesAsymmetric synthesis of chiral amines
Ene-reductases (EReds)Reduction of C=C bondsSynthesis of saturated ketones from α,β-unsaturated ketones acs.org

Photoredox and Electrochemical Synthesis Methodologies

In recent years, photoredox and electrochemical methods have gained prominence as powerful and sustainable strategies for the synthesis of aromatic ketones. These techniques often proceed under mild conditions and can offer unique reactivity pathways.

Visible-light-mediated photoredox catalysis, often in conjunction with transition metal catalysis (e.g., nickel), provides an efficient route to aryl ketones. nih.govprinceton.edu One such approach involves the direct decarboxylative arylation of α-oxo acids with aryl halides. nih.govprinceton.edu This method generates an acyl radical intermediate that couples with the aryl halide. The reaction is typically catalyzed by an iridium or ruthenium photocatalyst and a nickel co-catalyst and proceeds at room temperature. nih.govprinceton.edu This methodology exhibits broad substrate scope with respect to both the α-oxo acid and the aryl halide, tolerating a range of functional groups. nih.govprinceton.edu

Electrochemical synthesis offers another green and efficient alternative for the formation of C-C bonds in ketone synthesis. organic-chemistry.org The α-arylation of ketones can be achieved electrochemically by reacting enol acetates with aryl diazonium salts. rsc.org This method can also be performed in a one-pot fashion starting from anilines and is scalable. rsc.org The electrochemical reduction of carbonyl compounds, including aromatic ketones, can be used to produce alcohols and pinacols. organic-chemistry.org Furthermore, the mediated electrochemical synthesis of aromatic ketones from the corresponding alkylbenzenes using reagents like ceric methanesulfonate has been demonstrated. acs.org

Table 3: Comparison of Photoredox and Electrochemical Synthesis of Aryl Ketones

MethodKey FeaturesAdvantages
Photoredox Catalysis Utilizes visible light, photocatalyst (e.g., Ir, Ru), and often a co-catalyst (e.g., Ni) nih.govprinceton.eduMild reaction conditions (room temperature), broad substrate scope, high functional group tolerance nih.govprinceton.edu
Electrochemical Synthesis Employs an electric current to drive the reaction, can be performed with inexpensive electrodes (e.g., graphite) rsc.orgSustainable, avoids the use of stoichiometric chemical oxidants/reductants, scalable, can be performed in undivided cells organic-chemistry.orgrsc.org

Flow Chemistry and Continuous Processing in Ketone Production

Flow chemistry, or continuous processing, has emerged as a highly efficient and scalable technology for the synthesis of ketones. vapourtec.com By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers several advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. zenodo.orgresearchgate.net

The synthesis of ketones in flow has been demonstrated through various chemical transformations. For instance, the generation of ketones via the thermal sigmatropic rearrangement of alkoxyalkynes and their subsequent trapping can be effectively performed in a flow reactor. vapourtec.com The use of inline analytical techniques, such as IR spectroscopy, allows for rapid reaction optimization and kinetic studies. vapourtec.com

For the production of aromatic ketones, continuous-flow Friedel-Crafts acylation reactions using heterogeneous catalysts, such as metal-doped zeolites, have been developed. researchgate.net These solid-supported catalysts offer the advantage of easy separation and recycling, contributing to more sustainable processes. researchgate.net Furthermore, the synthesis of ketones from carbon dioxide and organometallic reagents (organolithium or Grignard reagents) is significantly improved in a continuous flow setup, which suppresses the formation of undesired byproducts. researchgate.netnih.gov Multi-step continuous flow syntheses have also been successfully implemented for the preparation of substituted ketones, highlighting the versatility of this technology. zenodo.org

Table 4: Advantages of Flow Chemistry in Ketone Synthesis

AdvantageDescription
Precise Control Accurate regulation of temperature, pressure, and residence time leads to higher selectivity and yields.
Enhanced Safety Small reactor volumes minimize the risks associated with exothermic or hazardous reactions.
Improved Efficiency Superior heat and mass transfer result in faster reaction times.
Scalability Production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel).
Automation Flow systems are amenable to automation, allowing for high-throughput screening and optimization.

Green Chemistry Principles in the Synthesis of Aromatic Ketones

The synthesis of aromatic ketones, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.gov Key aspects of green chemistry in this context include the use of environmentally benign solvents, renewable feedstocks, atom-economical reactions, and energy-efficient processes. innoget.com

One of the primary goals is to replace hazardous reagents and solvents. The use of water as a solvent is highly desirable, and visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones in water have been developed. chemistryviews.org These reactions can use air as the oxidant and a simple, inexpensive photosensitizer, making the process environmentally friendly. chemistryviews.org Mechanochemistry, which involves solvent-free or low-solvent reactions induced by mechanical force (grinding), represents another green approach for transformations like the allylation of ketones. nih.gov

Catalysis plays a central role in green ketone synthesis. The development of reusable heterogeneous catalysts, such as polyoxometalates (POMs), for aerobic oxidation reactions is a significant advancement. innoget.comyedarnd.com Biocatalysis, as discussed in section 2.2.2, is inherently green due to the use of biodegradable enzymes and mild reaction conditions. georgiasouthern.edu Amine dehydrogenases, for example, can be used for the reductive amination of ketones with high atom efficiency, using ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct. rsc.org

Energy efficiency is another important consideration. Photochemical and electrochemical methods can often be more energy-efficient than traditional thermal methods. organic-chemistry.orgchemistryviews.org Flow chemistry also contributes to green synthesis by enabling better process control, which can lead to higher yields and reduced waste. zenodo.org

Table 5: Application of Green Chemistry Principles in Aromatic Ketone Synthesis

Green Chemistry PrincipleApplication in Ketone Synthesis
Use of Renewable Feedstocks Utilizing biomass-derived starting materials.
Atom Economy C-H activation and addition reactions that incorporate all atoms from the reactants into the product.
Less Hazardous Chemical Syntheses Replacing stoichiometric toxic reagents with catalytic alternatives.
Safer Solvents and Auxiliaries Using water as a solvent or employing solvent-free conditions (mechanochemistry). nih.govchemistryviews.org
Design for Energy Efficiency Employing photochemical, electrochemical, or microwave-assisted synthesis. organic-chemistry.orgchemistryviews.org
Use of Catalysis Utilizing biocatalysts, heterogeneous catalysts, or photoredox catalysts for higher efficiency and selectivity. nih.govyedarnd.comrsc.org

Solvent-Free Reactions and Alternative Solvents

Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane or 1,2-dichloroethane. These solvents, while effective, pose significant environmental and health risks. Consequently, considerable effort has been directed towards developing solvent-free methodologies and employing greener alternative solvents.

Solvent-Free Conditions: Solvent-free, or neat, reactions represent a significant advancement in green chemistry. One approach involves using methanesulfonic anhydride as a promoter for the Friedel-Crafts acylation of aryl and alkyl carboxylic acids. This method allows for the preparation of various aryl ketones in good yields with minimal waste that contains no metallic or halogenated components acs.orgacs.org. Another solvent-free method utilizes stable and non-hygroscopic aluminum dodecatungstophosphate (AlPW₁₂O₄₀) as an effective catalyst for reactions with carboxylic acids, acetic anhydride, and benzoyl chloride under mild conditions organic-chemistry.org.

Alternative Solvents: The use of alternative, more environmentally benign solvents is another key area of research. Deep eutectic solvents (DES), for instance, have emerged as promising candidates. A study demonstrated that a choline chloride-zinc chloride ([ChCl][ZnCl₂]₂) based DES can act as both a catalyst and a solvent in Friedel-Crafts acylation, achieving high yields. A significant advantage of this system is the ability to recycle and reuse the DES multiple times without a significant drop in catalytic activity researchgate.net. Supercritical carbon dioxide (scCO₂) has also been explored as a solvent alternative. Its properties, such as non-flammability and mild critical conditions, make it an attractive medium for reactions catalyzed by solid catalysts like zeolite Y researchgate.net. The choice of solvent can also influence the regioselectivity of the reaction. For example, in the Friedel-Crafts acetylation of naphthalene, non-polar solvents favor the formation of the 1-acetyl isomer, while polar solvents exclusively yield the 2-acetyl isomer stackexchange.com.

MethodologyCatalyst/PromoterKey AdvantagesReference
Solvent-FreeMethanesulfonic anhydrideMinimal waste, metal- and halogen-free acs.orgacs.org
Solvent-FreeAluminum dodecatungstophosphateStable, non-hygroscopic, mild conditions organic-chemistry.org
Alternative Solvent (DES)Choline chloride-zinc chlorideActs as catalyst and solvent, recyclable researchgate.net
Alternative Solvent (scCO₂)Zeolite YNon-flammable, low environmental impact researchgate.net

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product jocpr.com. Traditional Friedel-Crafts acylations often suffer from poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts, which are subsequently quenched and disposed of as waste researchgate.net.

The ideal synthesis would maximize the incorporation of all reactant atoms into the final product, resulting in 100% atom economy. Addition reactions are prime examples of atom-economical processes jocpr.com. In the context of synthesizing this compound, improving atom economy involves moving away from methods that generate significant waste.

The reaction of toluene with butyric anhydride, instead of butanoyl chloride, offers a better atom economy. While the reaction with butanoyl chloride produces hydrochloric acid as a byproduct, the use of butyric anhydride yields butyric acid, which can potentially be recovered and reused.

To quantify the efficiency beyond just yield, the concept of atom economy provides a crucial metric. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound (C₁₁H₁₄O, MW ≈ 162.23 g/mol ) from toluene (C₇H₈, MW ≈ 92.14 g/mol ) and butanoyl chloride (C₄H₇ClO, MW ≈ 106.55 g/mol ), the calculation would consider the atoms from both reactants that form the product versus the total atoms in the reactants. The generation of HCl as a byproduct significantly lowers the atom economy. In contrast, using butyric anhydride (C₈H₁₄O₃, MW ≈ 158.19 g/mol ) improves this metric.

Acylating AgentByproductTheoretical Atom EconomyNotes
Butanoyl ChlorideHCl~78%Calculation assumes ideal reaction and does not include the catalyst.
Butyric AnhydrideButyric Acid~81%Byproduct is potentially recoverable, further improving sustainability.

Reactivity and Mechanistic Investigations of 1 3 Methylphenyl Butan 1 One

Transformations of the Carbonyl Functional Group

The reactivity of 1-(3-Methylphenyl)butan-1-one is centered around its ketone carbonyl group. This functionality serves as an electrophilic site for nucleophilic attack and can be subjected to various oxidation reactions, leading to a diverse array of molecular architectures.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition represents a fundamental class of reactions for ketones. The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles, including hydrides and organometallic species.

The reduction of the carbonyl group in this compound to a secondary alcohol is a common and synthetically useful transformation. This is typically achieved using complex metal hydrides, which act as a source of the hydride ion (H⁻). masterorganicchemistry.com

The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Sodium borohydride is a milder and more selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup step. khanacademy.org

The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. youtube.com This initial addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent or during the workup to yield the final alcohol product, 1-(3-methylphenyl)butan-1-ol. youtube.comyoutube.com

Table 1: Hydride Reduction of this compound

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol (MeOH) 1-(3-Methylphenyl)butan-1-ol

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com These reactions lead to the formation of tertiary alcohols. saskoer.ca

Organometallic reagents are strong nucleophiles and strong bases. masterorganicchemistry.com The mechanism begins with the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon of the ketone. saskoer.ca Similar to hydride reduction, this forms a tetrahedral alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the tertiary alcohol. youtube.com

The choice of the organometallic reagent determines the nature of the alkyl or aryl group that is added to the carbonyl carbon. For instance, reacting this compound with methylmagnesium bromide will yield 2-(3-methylphenyl)pentan-2-ol.

Table 2: Organometallic Addition to this compound

Organometallic Reagent Product
Methylmagnesium Bromide (CH₃MgBr) 2-(3-Methylphenyl)pentan-2-ol
Ethylmagnesium Bromide (CH₃CH₂MgBr) 3-(3-Methylphenyl)hexan-3-ol

Oxidation Reactions

Oxidation reactions of ketones like this compound can lead to interesting molecular rearrangements or the introduction of new functional groups at positions adjacent to the carbonyl.

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgresearchgate.net This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgwikipedia.org

The mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, which activates the ketone. The peroxyacid then adds to the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the groups attached to the carbonyl carbon onto the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group. adichemistry.com

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the substituents. Groups that can better stabilize a positive charge have a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups are a 3-methylphenyl group (an aryl group) and a propyl group (a primary alkyl group). Based on the established migratory aptitude, the 3-methylphenyl group will preferentially migrate. This results in the formation of propyl 3-methylbenzoate.

Table 3: Baeyer-Villiger Oxidation of this compound

Oxidizing Agent Migrating Group Product
meta-Chloroperoxybenzoic acid (m-CPBA) 3-Methylphenyl Propyl 3-methylbenzoate
Peroxyacetic acid (CH₃CO₃H) 3-Methylphenyl Propyl 3-methylbenzoate

Alpha-hydroxylation is the process of introducing a hydroxyl group on the carbon atom adjacent (in the alpha position) to the carbonyl group. A common method to achieve this is the Rubottom oxidation. youtube.com

This multi-step process begins with the conversion of the ketone, this compound, into a silyl (B83357) enol ether. This is typically done by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, which is then trapped with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl).

The resulting silyl enol ether is then oxidized using a peroxyacid, most commonly m-CPBA. youtube.com This step forms an epoxide on the double bond of the enol ether. Subsequent acidic or basic workup, or treatment with a fluoride (B91410) source, opens the epoxide ring and cleaves the silyl ether to yield the final α-hydroxy ketone, 2-hydroxy-1-(3-methylphenyl)butan-1-one. youtube.com

Table 4: Alpha-Hydroxylation of this compound via Rubottom Oxidation

Step Reagents Intermediate/Product
1. Enolate Formation & Trapping a) Lithium diisopropylamide (LDA) b) Trimethylsilyl chloride (TMSCl) (Z)-1-(3-methylphenyl)-1-(trimethylsilyloxy)but-1-ene
2. Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA) Silyl ether of the epoxide

Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents: the methyl group (-CH₃) at position 3 and the butanoyl group (-C(O)CH₂CH₂CH₃) at position 1. These groups exert distinct and predictable influences on the regioselectivity of electrophilic aromatic substitution and provide handles for metal-catalyzed functionalization.

Electrophilic aromatic substitution is a fundamental class of reactions for arenes, proceeding through a two-step mechanism involving the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.com The subsequent loss of a proton restores aromaticity, resulting in a substituted product. masterorganicchemistry.com The position of this substitution is heavily influenced by the substituents already present on the ring. vanderbilt.edu

The regiochemical outcome of EAS reactions on this compound is determined by the cumulative effects of the methyl and butanoyl groups.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. vanderbilt.edu It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This donation stabilizes the arenium ion intermediate, particularly when the positive charge is located on the carbon atom bearing the substituent. youtube.com Consequently, the methyl group is an ortho, para-director, favoring substitution at positions 2, 4, and 6 (relative to the butanoyl group at position 1).

Butanoyl Group (-C(O)R): The butanoyl group, an acyl group, is a deactivating group. vanderbilt.edu Its electron-withdrawing nature, a result of both induction and resonance, destabilizes the arenium ion intermediate. This deactivating effect is most pronounced at the ortho and para positions. Therefore, the butanoyl group acts as a meta-director, favoring substitution at position 5. youtube.com

Combined Influence: In this compound, these directing effects are in competition. The activating ortho, para-directing methyl group opposes the deactivating meta-directing butanoyl group.

Position 2: Ortho to the activating methyl group and ortho to the deactivating butanoyl group.

Position 4: Ortho to the activating methyl group and para to the deactivating butanoyl group.

Position 5: Meta to both groups. The butanoyl group directs here.

Position 6: Para to the activating methyl group and ortho to the deactivating butanoyl group.

Substitution is expected to occur predominantly at the positions most activated by the powerful methyl group, which are positions 2, 4, and 6. Among these, steric hindrance from the adjacent, bulky butanoyl group may disfavor substitution at position 2. Therefore, the major products are anticipated to be the 4- and 6-substituted isomers.

Table 1. Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
PositionRelation to -CH₃ (Activating)Relation to -C(O)R (Deactivating)Predicted Reactivity
2OrthoOrthoModerately Favored (Potential Steric Hindrance)
4OrthoParaFavored
5MetaMetaDisfavored
6ParaOrthoStrongly Favored

While specific studies detailing the nitration, halogenation, and sulfonation of this compound are not extensively documented in readily available literature, the outcomes can be predicted based on the regioselectivity principles discussed above.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂). The expected major products would be 1-(3-methyl-4-nitrophenyl)butan-1-one and 1-(3-methyl-6-nitrophenyl)butan-1-one.

Halogenation: Reaction with halogens like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would result in the corresponding halogenated derivatives. The primary products would likely be 1-(4-bromo-3-methylphenyl)butan-1-one (B593896) and 1-(6-bromo-3-methylphenyl)butan-1-one.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). The reaction would yield predominantly 4-(butanoyl)-2-methylbenzenesulfonic acid and 2-(butanoyl)-4-methylbenzenesulfonic acid.

The selective functionalization of otherwise inert C-H bonds has become a powerful tool in modern organic synthesis. researchgate.net In this compound, the carbonyl oxygen of the butanoyl group can serve as a directing group to facilitate site-selective C-H activation on the aromatic ring.

The carbonyl group is a well-established directing group for transition-metal-catalyzed ortho-C–H functionalization. Palladium catalysis is commonly employed for these transformations. The mechanism typically involves the coordination of the carbonyl oxygen to the metal center, forming a five-membered cyclometalated intermediate. This brings the metal catalyst into close proximity to the ortho C-H bonds (at positions 2 and 6), enabling their selective cleavage and subsequent functionalization.

This strategy can be used for various transformations, including:

Ortho-Arylation: Coupling with aryl halides or their equivalents.

Ortho-Alkenylation: Reaction with alkenes (Heck-type reaction).

Ortho-Alkylation: Coupling with alkyl halides or other alkylating agents. nih.gov

For this compound, this directed approach would lead to functionalization at the 2- and 6-positions, a regiochemical outcome distinct from that of classical electrophilic aromatic substitution. The success of such reactions can sometimes be influenced by steric effects from neighboring substituents. rsc.org

Table 2. Potential Products from Ortho-Directed C-H Functionalization
Reaction TypeCoupling Partner ExamplePotential Product(s)
ArylationPh-Br1-(2-Biphenyl-3-yl)butan-1-one, 1-(6-Biphenyl-3-yl)butan-1-one
AlkenylationStyrene1-(3-Methyl-2-styrylphenyl)butan-1-one, 1-(3-Methyl-6-styrylphenyl)butan-1-one
AlkylationCH₃-I1-(2,3-Dimethylphenyl)butan-1-one, 1-(2,5-Dimethylphenyl)butan-1-one

Beyond the aromatic ring, recent advances in catalysis have enabled the functionalization of remote, unactivated C(sp³)–H bonds on aliphatic chains. For ketones like this compound, this involves targeting the C-H bonds at the β- or γ-positions of the butanoyl chain.

Palladium(II)-catalyzed γ-C(sp³)–H (hetero)arylation of aliphatic ketones has been successfully developed. nih.govnih.gov These methods often utilize a transient directing group, such as an amino acid, which reversibly forms an imine with the ketone's carbonyl group. researchgate.net This new, larger directing group helps to form a 5,6-membered fused cyclopalladation intermediate, which positions the palladium catalyst to activate the γ-C-H bond of the alkyl chain. nih.gov This strategy allows for the introduction of aryl or heteroaryl groups at the terminal methyl group of the butanoyl chain. nih.gov

Similarly, γ-C(sp³)–H vinylation of ketones has been demonstrated, enabling the formation of C-C double bonds at the remote position. acs.org These reactions showcase the remarkable ability of modern catalytic systems to overcome the challenge of site-selectivity in C-H activation, providing access to complex molecules from simple ketone starting materials. acs.orgresearchgate.net

Metal-Catalyzed C-H Functionalization of the Phenyl Moiety

Transformations of the Alkyl Chain

General principles of ketone reactivity suggest that the alkyl chain of this compound would be susceptible to various transformations. However, specific studies detailing these reactions for this compound were not found.

Alpha-Functionalization Reactions (e.g., halogenation, alkylation)

The position alpha to the carbonyl group (the CH2 group adjacent to C=O) in a ketone is typically reactive due to the acidity of its hydrogen atoms. Reactions such as halogenation and alkylation are common for ketones. libretexts.orglibretexts.org Under acidic conditions, halogenation proceeds through an enol intermediate, typically resulting in monosubstitution. youtube.comyoutube.com In basic conditions, the reaction involves an enolate intermediate and can lead to multiple halogenations. libretexts.orgyoutube.com Despite these general mechanisms, specific experimental data, reaction conditions, or yields for the alpha-functionalization of this compound are not documented in the available resources.

Remote Functionalization and Rearrangement Pathways

Remote functionalization involves chemical modification at a position further down the alkyl chain from the carbonyl group. Similarly, rearrangement reactions can alter the carbon skeleton of the molecule. While various methodologies exist for such transformations in organic synthesis, nih.gov dedicated studies outlining specific remote functionalization or rearrangement pathways originating from this compound could not be located.

Theoretical and Computational Investigations of 1 3 Methylphenyl Butan 1 One

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system. For 1-(3-Methylphenyl)butan-1-one, these calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular architecture.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP, combined with basis sets such as 6-31G(d,p), are commonly used to optimize the geometry of organic molecules. biointerfaceresearch.comresearchgate.net

A DFT study of this compound would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process yields precise values for bond lengths (e.g., C=O, C-C), bond angles, and the crucial dihedral angle between the plane of the phenyl ring and the carbonyl group. unibas.it This dihedral angle is particularly important in aryl alkyl ketones as it influences the degree of conjugation and steric hindrance within the molecule. The results of such a calculation would provide the optimized structural parameters of the molecule. researchgate.net

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (carbonyl)O (carbonyl)~1.22 Å
C (ring)C (carbonyl)~1.50 Å
C (carbonyl)C (butyl)~1.52 Å
Bond Angle C (ring)C (carbonyl)O (carbonyl)~121°
C (ring)C (carbonyl)C (butyl)~118°
Dihedral Angle C (ring)C (ring)C (carbonyl)O (carbonyl)Variable
This interactive table presents representative data that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation. The values are illustrative and based on typical results for similar aromatic ketones.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of molecular orbitals. While computationally more demanding than DFT, higher-level ab initio methods (like Møller-Plesset perturbation theory, MP2) can offer greater accuracy for electron correlation effects. researchgate.net

Semi-empirical methods offer a computationally less expensive alternative by simplifying the Hartree-Fock formalism and incorporating parameters derived from experimental data. wikipedia.org Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules. uni-muenchen.deuomustansiriyah.edu.iqmpg.de However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied. uni-muenchen.degrafiati.com For a molecule like this compound, these methods can provide rapid geometry optimizations and electronic property estimates, though typically with lower accuracy than DFT. uomustansiriyah.edu.iq

Molecular Modeling and Conformational Analysis

The flexibility of the butyl chain and the rotation around the bond connecting the carbonyl group to the phenyl ring mean that this compound can exist in multiple conformations. Molecular modeling techniques are employed to explore these different spatial arrangements and identify the most stable forms. nih.gov

A potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. uni-muenchen.de By systematically changing specific geometric parameters, such as a dihedral angle, and calculating the energy at each point while allowing the rest of the molecule to relax, a "relaxed PES scan" can be performed. q-chem.comjoaquinbarroso.com

For this compound, a key PES scan would involve rotating the dihedral angle between the phenyl ring and the carbonyl group. Another important scan would explore the rotation around the C-C bonds within the butyl chain. These scans reveal the low-energy conformations (valleys on the PES) and the energy barriers required to transition between them (peaks on the PES). readthedocs.io The results would identify the most stable conformer(s) and provide insight into the molecule's dynamic behavior. researchgate.net

The relative stability of different conformers is determined by a balance of intramolecular interactions. In this compound, these include:

Steric Hindrance: Repulsive interactions between atoms or groups that are brought into close proximity. For example, steric clash between the butyl group and the methyl group on the phenyl ring can destabilize certain conformations.

Torsional Strain: Energy cost associated with eclipsing bonds during rotation around a single bond.

Conjugation: The interaction between the π-system of the aromatic ring and the π-bond of the carbonyl group. This interaction is stabilizing and is maximized when the carbonyl group is coplanar with the ring.

Computational analysis helps quantify these effects. The lowest energy conformation represents a compromise, minimizing steric hindrance and torsional strain while optimizing stabilizing electronic interactions like conjugation. researchgate.netimperial.ac.uk

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights. nih.govchalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. materialsciencejournal.org

From the HOMO and LUMO energies, several "reactivity descriptors" can be calculated using the framework of Conceptual DFT. scielo.org.mxfrontiersin.org These descriptors quantify various aspects of a molecule's reactivity.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2The "escaping tendency" of electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Electrophilicity (ω) ω = μ2 / (2η)A measure of the molecule's ability to accept electrons.
This interactive table defines key reactivity descriptors derived from HOMO and LUMO energies. These values allow for a quantitative comparison of the reactivity of different molecules. biointerfaceresearch.comscribd.com

For this compound, these calculations would reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates where it is most likely to donate or accept electrons, respectively. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. chalcogen.roscribd.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgmdpi.com

A computational study on this compound would involve calculating the energies of its molecular orbitals. This would yield specific energy values for the HOMO, LUMO, and the corresponding energy gap, which could be presented in a data table. Such an analysis would reveal the molecule's electronic properties and predispositions for certain types of chemical reactions. However, no published studies containing this specific analysis for this compound were found.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is used to identify the electron-rich and electron-poor regions of a molecule, which is critical for predicting how it will interact with other chemical species. researchgate.net Typically, red or yellow colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net

For this compound, an MESP analysis would likely show a region of negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a primary site for electrophilic interaction. Positive potential regions would be expected around the hydrogen atoms. A detailed MESP map would provide specific potential values for different parts of the molecule. No specific MESP mapping data for this compound is available in the reviewed literature.

Fukui Functions and Local Reactivity Indices

Fukui functions are chemical reactivity descriptors derived from density functional theory (DFT) that identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. These functions provide a more detailed, atom-specific picture of reactivity than MESP maps. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can pinpoint the most reactive sites.

A computational investigation of this compound would calculate the Fukui functions (f_k^+, f_k^-, f_k^0) for each atom, allowing for the creation of a data table ranking the atomic sites by their reactivity towards different types of reagents. This would offer precise predictions about its chemical behavior. Unfortunately, no studies containing calculations of Fukui functions for this specific compound could be located.

Computational Mechanistic Studies

Computational mechanistic studies use quantum chemical methods to explore the detailed pathways of chemical reactions, including the identification of transition states and intermediates, and the calculation of reaction energies. khanacademy.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a reaction involving this compound, computational chemists would first locate the transition state (TS) structure for a given reaction pathway. A transition state is a first-order saddle point on the potential energy surface. youtube.com Once a candidate TS is found, its validity is confirmed by two criteria: it must have exactly one imaginary vibrational frequency, and an Intrinsic Reaction Coordinate (IRC) calculation must be performed. mdpi.comsubstack.com The IRC analysis traces the minimum energy path from the transition state downhill to connect it to the corresponding reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest. substack.comresearchgate.net No published research detailing TS localization or IRC analysis for reactions involving this compound was identified.

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. rsc.org Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). researchgate.net Such calculations would reveal how the energetic profile of a reaction involving this compound changes in different solvents (e.g., polar vs. non-polar), providing insights into optimal reaction conditions. This could involve generating tables of activation energies in various solvents. A comprehensive literature search did not reveal any computational studies on the solvent effects for reactions of this specific compound.

Advanced Analytical Methodologies for the Characterization of 1 3 Methylphenyl Butan 1 One

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography stands as the cornerstone for the separation and analysis of organic compounds. For a molecule like 1-(3-Methylphenyl)butan-1-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful tools for achieving high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique that allows for the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The development of a robust HPLC method is crucial for the accurate purity assessment of this compound.

The choice between normal phase and reversed-phase HPLC is dictated by the polarity of the analyte and the desired separation mechanism.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). The retention of this compound is primarily governed by hydrophobic interactions. By adjusting the ratio of the organic solvent to water, the retention time can be effectively controlled. For instance, increasing the organic content will decrease the retention time. A typical reversed-phase HPLC method for a related compound, 1-phenyl-3-methyl-1-butanone, utilizes a mobile phase of acetonitrile and water with phosphoric acid as an additive on a Newcrom R1 column, which is a specialized reversed-phase column mst.eduresearchgate.net. This method can be adapted for this compound.

Normal Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica, cyano, or amino-bonded phases) is used with a non-polar mobile phase, such as hexane or heptane, often with a small amount of a more polar solvent like isopropanol or ethyl acetate as a modifier. Normal phase chromatography is particularly useful for separating isomers and can offer different selectivity compared to reversed-phase methods. For this compound, an NP-HPLC method would involve a silica-based column with a mobile phase consisting of a mixture of hexane and a polar modifier. The separation is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the stationary phase.

A hypothetical comparison of starting conditions for HPLC method development for this compound is presented in Table 1.

Table 1: Illustrative HPLC Method Development Parameters for this compound

Parameter Reversed-Phase HPLC Normal Phase HPLC
Stationary Phase C18 (Octadecylsilane) Silica
Mobile Phase Acetonitrile/Water (e.g., 70:30 v/v) Hexane/Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 254 nm UV at 254 nm
Column Temp. 25 °C 25 °C

| Injection Vol. | 10 µL | 10 µL |

Since this compound possesses a chiral center at the carbon atom adjacent to the carbonyl group, it can exist as a pair of enantiomers. The determination of enantiomeric purity is critical in many applications, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most widely used technique for the separation of enantiomers.

This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral compounds, including aromatic ketones. The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

For the enantiomeric separation of this compound, a column such as a Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) could be employed. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The choice and ratio of these solvents are critical for achieving optimal separation.

Table 2 provides a hypothetical example of a chiral HPLC method for the enantiomeric resolution of this compound.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

Parameter Method Condition
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, making it a suitable method for purity assessment and quantification.

The heart of a GC system is the column, where the separation takes place. The choice of the stationary phase is the most critical parameter in GC method development. For a moderately polar compound like this compound, a variety of capillary columns can be used.

Non-polar columns: Columns with a stationary phase of 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) are good starting points. Separation on these columns is primarily based on the boiling points of the compounds.

Intermediate to polar columns: For potentially better selectivity, especially if isomers are present, a more polar column such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX, HP-INNOWAX) could be beneficial. These columns separate compounds based on polarity.

The optimization of a GC method involves adjusting the temperature program (the rate of temperature increase of the column oven), the carrier gas flow rate, and the injector and detector temperatures. A typical starting point for the analysis of this compound on a non-polar column is presented in Table 3.

Table 3: Illustrative GC Method Parameters for this compound

Parameter Method Condition
GC Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min

| Detector | Flame Ionization Detector (FID) at 300 °C |

For certain applications, such as trace analysis or when using a highly selective detector like an electron capture detector (ECD), derivatization of the ketone functionality can be advantageous. Derivatization can improve the chromatographic properties of the analyte, increase its volatility, and enhance its detectability.

A common derivatization strategy for ketones is the formation of oximes. For enhanced sensitivity with an ECD, a halogenated derivatizing reagent is used. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that reacts with the carbonyl group of ketones to form a PFBHA-oxime derivative. This derivative is highly electron-capturing and thus provides a very sensitive response on an ECD. The derivatization reaction with PFBHA is typically straightforward and can be performed prior to GC injection. This approach is particularly useful for quantifying low levels of this compound in complex matrices. The reaction with PFBHA often results in the formation of syn and anti isomers of the oxime, which may be separated by the GC column, appearing as two distinct peaks for the single analyte.

Spectroscopic Characterization Methods

The unequivocal structural elucidation and characterization of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecular framework, functional groups, and connectivity of atoms within the molecule. This section focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Infrared (IR) and Raman spectroscopy, for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the detailed mapping of the molecular structure. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the butanoyl chain.

The aromatic region is expected to show complex multiplets for the four protons on the substituted phenyl ring. The protons ortho and para to the electron-withdrawing carbonyl group will be shifted downfield compared to those meta to it. The methyl group on the aromatic ring will appear as a singlet.

The aliphatic portion of the spectrum will consist of three distinct signals corresponding to the ethyl group and the methylene group adjacent to the carbonyl. The terminal methyl group (CH₃) of the butanoyl chain is expected to appear as a triplet, coupled to the adjacent methylene group (CH₂). The methylene group adjacent to the terminal methyl group will likely appear as a sextet due to coupling with both the terminal methyl and the other methylene group. The methylene group directly attached to the carbonyl (α-protons) will be the most downfield of the aliphatic signals and will appear as a triplet, coupled to the neighboring methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (H-2, H-4, H-5, H-6)7.20 - 7.80Multiplet-
Methylene Protons (α to C=O)2.90 - 3.00Triplet~7.5
Methylene Protons (β to C=O)1.70 - 1.80Sextet~7.5
Methyl Protons (γ to C=O)0.95 - 1.05Triplet~7.5
Aromatic Methyl Protons2.35 - 2.45Singlet-

Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will appear in the region typical for substituted benzenes, with the carbon attached to the carbonyl group (ipso-carbon) and the methyl-substituted carbon having distinct chemical shifts. The remaining four aromatic carbons will also have characteristic shifts based on their position relative to the substituents. The aliphatic carbons of the butanoyl chain will appear at higher fields (lower ppm values). The carbon of the methylene group adjacent to the carbonyl will be more deshielded than the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)199.0 - 201.0
Aromatic Carbon (C-1, ipso to C=O)137.0 - 139.0
Aromatic Carbon (C-3, attached to CH₃)138.0 - 140.0
Aromatic Carbons (C-2, C-4, C-5, C-6)125.0 - 135.0
Methylene Carbon (α to C=O)38.0 - 40.0
Aromatic Methyl Carbon21.0 - 22.0
Methylene Carbon (β to C=O)17.0 - 19.0
Methyl Carbon (γ to C=O)13.5 - 14.5

Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent methylene groups of the butanoyl chain and between the terminal methyl and its adjacent methylene group. This confirms the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to be dominated by vibrations characteristic of the carbonyl group, the aromatic ring, and the aliphatic chain.

The most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the C=O stretching vibration of the ketone, which is expected in the range of 1680-1700 cm⁻¹. The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butanoyl chain are expected to appear just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching and the symmetric vibrations of the molecule are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 3000Medium-StrongMedium
Carbonyl (C=O) Stretch1680 - 1700StrongMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-H Bending (Aliphatic)1375 - 1465MediumWeak
Aromatic C-H Bending (Out-of-plane)750 - 900StrongWeak

Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values.

Characterization of Molecular Conformations

The characterization of the molecular conformations of this compound involves determining the spatial arrangement of its atoms, particularly the rotational orientation of the butyl group and the 3-methylphenyl group relative to the carbonyl moiety. The flexibility of the molecule is primarily due to rotation around the C-C single bonds.

Computational and spectroscopic methods are central to these investigations. auremn.org.brnih.gov Molecular Mechanics (MM) calculations are used to model the molecule and estimate the potential energy associated with different conformations. acs.orgcompchems.com By systematically rotating the dihedral angle between the phenyl ring and the carbonyl group, a potential energy surface can be generated, identifying the lowest-energy (most stable) conformations. auremn.org.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis in solution. cdnsciencepub.comresearchgate.net Information about the preferred conformations can be derived from the chemical shifts of protons and carbons, as well as through-bond and through-space coupling constants. For aryl alkyl ketones, dynamic NMR studies can also provide information on the energy barriers to rotation around the aryl-CO bond. unibas.it

Table 1: Methods for Molecular Conformation Characterization
TechniquePrincipleInformation Obtained for this compound
Molecular Mechanics (MM)Uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. compchems.comIdentification of stable conformers, estimation of relative energies, and determination of rotational energy barriers.
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei to deduce molecular structure and dynamics. cdnsciencepub.comProvides data on the average conformation in solution through chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with very high precision, allowing for the unambiguous determination of the compound's elemental formula. The exact mass of this compound (C11H14O) is 162.1045 Da.

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Different methods are suited for molecules with varying polarities and thermal stabilities. metwarebio.comyoutube.com

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample molecule in the gas phase. metwarebio.com It is well-suited for volatile and thermally stable compounds like this compound. EI typically induces significant fragmentation, which provides a detailed mass spectrum that can be used as a fingerprint for structural identification. youtube.com

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar, thermally labile, and large molecules that are already ions in solution. chromatographyonline.com It is less suitable for relatively nonpolar compounds like this compound, which are difficult to ionize in a liquid spray.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is better suited for analyzing compounds of low to medium polarity that are volatile. shimadzu.com In APCI, the sample is vaporized and ionized in the gas phase via reactions with reagent ions. metwarebio.com This makes it a more appropriate choice than ESI for analyzing this compound when coupled with liquid chromatography. austinpublishinggroup.com

Table 2: Comparison of Ionization Techniques for this compound
TechniqueIonization TypeSuitability for this compoundTypical Outcome
Electron Ionization (EI)HardHigh (Volatile and thermally stable)Distinct molecular ion peak and extensive, reproducible fragmentation.
Electrospray Ionization (ESI)SoftLow (Low polarity)Poor ionization efficiency; weak or absent signal.
Atmospheric Pressure Chemical Ionization (APCI)SoftModerate to High (Volatile, low-to-medium polarity)Strong protonated molecule peak [M+H]⁺ and minimal fragmentation.

The fragmentation pattern observed in the mass spectrum, particularly under EI conditions, provides crucial information for the structural elucidation of this compound. The fragmentation of aromatic ketones is well-characterized and follows predictable pathways. whitman.eduwhitman.edu

The molecular ion ([C11H14O]⁺•) will appear at an m/z of 162. The primary fragmentation mechanism for aromatic ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. jove.comyoutube.com

α-Cleavage: The bond between the carbonyl carbon and the butyl chain cleaves, resulting in the loss of a propyl radical (•C3H7, 43 Da). This generates the highly stable 3-methylbenzoyl cation, which is expected to be a prominent peak at m/z 119.

Loss of Carbon Monoxide: The 3-methylbenzoyl cation (m/z 119) can further fragment by losing a neutral molecule of carbon monoxide (CO, 28 Da). This results in the formation of the tolyl cation at m/z 91. whitman.edu

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with accessible γ-hydrogens. jove.com This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond. This would result in the elimination of a neutral propene molecule (C3H6, 42 Da) and the formation of a radical cation at m/z 120.

Table 3: Predicted Mass Fragments of this compound (EI)
m/zProposed Ion FragmentFormulaFragmentation Pathway
162Molecular Ion[C11H14O]⁺•-
120McLafferty Rearrangement Product[C8H8O]⁺•Loss of propene (C3H6)
1193-Methylbenzoyl cation[C8H7O]⁺α-Cleavage (Loss of •C3H7)
91Tolyl cation[C7H7]⁺Loss of CO from m/z 119

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore consists of the carbonyl group conjugated with the 3-methylphenyl ring. tanta.edu.eg The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions. cutm.ac.in

π → π* Transition: This is a high-energy, high-intensity transition involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system. This absorption band is typically observed in the range of 240-280 nm. studyraid.com

n → π* Transition: This is a lower-energy, low-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. cutm.ac.in This transition is formally forbidden by symmetry rules, resulting in a weak absorption band at a longer wavelength, typically around 300-330 nm. chegg.com

The position and intensity of these bands can be influenced by the solvent polarity. studyraid.com

Table 4: Expected Electronic Transitions for this compound
TransitionDescriptionExpected λmax Range (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → πElectron promotion from a π bonding to a π anti-bonding orbital.~240 - 280High (~10,000 - 20,000)
n → πElectron promotion from a non-bonding to a π anti-bonding orbital.~300 - 330Low (~10 - 100)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a single crystal of this compound of sufficient quality can be grown, this technique can provide a wealth of structural information. scirp.org

The analysis would yield exact atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. A key piece of information would be the dihedral angle between the plane of the 3-methylphenyl ring and the plane of the carbonyl group, which is crucial for understanding the degree of conjugation and steric interactions within the molecule. This experimental data provides the ultimate validation for the conformations predicted by computational methods. nih.gov

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. gla.ac.uk For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective technique. scirp.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample mixture is first vaporized and separated into its individual components in the gas chromatograph. Separation is based on the differential partitioning of components between a mobile gas phase and a stationary phase within a capillary column. This compound, being volatile, will travel through the column at a characteristic rate, resulting in a specific retention time that aids in its identification. As the separated compound elutes from the GC column, it is directly introduced into the ion source of the mass spectrometer. The MS then generates a mass spectrum of the compound, providing definitive structural identification based on its molecular ion and fragmentation pattern. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For samples that are not suitable for GC (e.g., thermally unstable or non-volatile mixtures), LC-MS can be used. Given the properties of this compound, an LC-MS system would likely employ a reversed-phase column for separation and an APCI source for ionization to achieve optimal sensitivity.

Table 5: Application of Hyphenated Techniques for this compound Analysis
TechniqueSeparation PrincipleDetection PrincipleKey Advantages
GC-MSSeparation based on volatility and interaction with stationary phase.Mass analysis of ionized molecules and their fragments.High separation efficiency for volatile compounds; provides definitive structural identification.
LC-MSSeparation based on partitioning between mobile and stationary liquid phases.Mass analysis of ionized molecules.Applicable to a wider range of compounds, including those in complex matrices not suitable for GC.

GC-MS for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry.

Sample Preparation and Chromatographic Separation:

Prior to analysis, samples containing this compound typically undergo a sample preparation step to isolate the analyte and remove interfering matrix components. Common techniques include liquid-liquid extraction or solid-phase microextraction (SPME), particularly for trace-level analysis.

The prepared sample is then injected into the GC system, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The choice of the stationary phase within the column is critical for achieving optimal separation. For aromatic ketones like this compound, a non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, is often employed.

The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The expected retention time for this compound will be influenced by the specific column and temperature program used. While a definitive retention time is method-dependent, it would elute after more volatile components and before less volatile compounds of similar polarity.

Mass Spectrometric Detection and Fragmentation:

As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is the most common ionization technique used in GC-MS. In the EI source, the analyte molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions.

The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 162.23 g/mol ). The fragmentation pattern is a unique "fingerprint" of the molecule and is crucial for its unambiguous identification. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion. For this compound, this would result in a prominent peak at m/z 119, corresponding to the [CH3C6H4CO]+ fragment.

McLafferty rearrangement: This rearrangement is common for ketones with a gamma-hydrogen and would lead to the loss of a neutral alkene molecule (in this case, propene) and the formation of a radical cation.

Loss of the propyl group: Cleavage of the bond between the carbonyl carbon and the propyl group would generate a fragment at m/z 119.

Aromatic ring fragmentation: Further fragmentation of the methylphenyl group can also occur, leading to smaller characteristic ions.

The resulting mass spectrum, a plot of ion abundance versus m/z, is then compared to spectral libraries (such as the NIST database) for positive identification.

Illustrative GC-MS Parameters:

ParameterTypical Value
GC System
ColumnPhenyl polysiloxane-based capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400
Ion Source Temp.230 °C
Transfer Line Temp.280 °C

Note: This table provides a hypothetical set of parameters and would require optimization for a specific instrument and application.

LC-MS/MS for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as environmental samples or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity compared to GC-MS. This technique is particularly advantageous for non-volatile or thermally labile compounds, although it is also highly effective for compounds like the one when high matrix interference is a concern.

Sample Preparation and Liquid Chromatographic Separation:

Sample preparation for LC-MS/MS is crucial to minimize matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte. chemspider.com Common strategies include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

The prepared sample extract is then injected into the LC system. Reversed-phase chromatography is the most common separation mode for a compound of this polarity. A C18 column is a typical choice, where the separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate a wide range of compounds.

Tandem Mass Spectrometry (MS/MS) Detection:

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically produces a protonated molecule [M+H]+. For this compound, the precursor ion would be observed at an m/z of approximately 163.24.

The power of tandem mass spectrometry lies in its ability to perform fragmentation of a selected precursor ion and then detect the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

The analysis proceeds in the following steps:

Precursor Ion Selection: In the first mass analyzer (Q1), only the ion corresponding to the protonated molecule of this compound (m/z 163.24) is allowed to pass.

Collision-Induced Dissociation (CID): The selected precursor ion is then fragmented in a collision cell (q2) by colliding it with an inert gas (e.g., argon or nitrogen).

Product Ion Monitoring: The resulting fragment ions are then analyzed in the second mass analyzer (Q3). Specific and abundant product ions are monitored. For this compound, a likely product ion would result from the loss of the butanoyl side chain or parts of it. For instance, the same acylium ion at m/z 119 observed in GC-MS could be a prominent product ion.

The transition from the precursor ion to a specific product ion is highly characteristic of the analyte, providing excellent selectivity for quantification even in the presence of co-eluting isobaric interferences.

Illustrative LC-MS/MS Parameters:

ParameterTypical Value
LC System
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 10 minutes
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 163.24
Product Ion (Q3)e.g., m/z 119 (quantifier), another characteristic fragment (qualifier)
Collision GasArgon

Note: This table provides a hypothetical set of parameters. The selection of precursor and product ions, as well as collision energies, would need to be optimized experimentally.

Applications of 1 3 Methylphenyl Butan 1 One in Organic Synthesis and Functional Materials Development

Role as a Precursor in the Synthesis of Diverse Organic Scaffolds

1-(3-Methylphenyl)butan-1-one serves as a versatile starting material in organic synthesis, providing a foundational structure for the elaboration of more complex molecules. Its reactive carbonyl group and the presence of alpha-hydrogens allow for a variety of chemical transformations, making it a valuable building block for constructing diverse organic scaffolds, including heterocyclic systems and extended aliphatic and aromatic chains.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound can be readily converted into key intermediates required for the construction of these cyclic systems. A crucial transformation is its conversion to a 1,3-dicarbonyl compound, which is a common precursor for a wide array of heterocycles.

One of the primary methods to achieve this is through a Claisen condensation reaction. In this reaction, the ketone reacts with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. The base deprotonates the alpha-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent loss of an alkoxide leaving group results in the formation of a 1,3-diketone, specifically 1-(3-methylphenyl)butane-1,3-dione.

This 1,3-diketone is a pivotal intermediate for synthesizing five-membered heterocyclic rings like pyrazoles . The Knorr pyrazole synthesis, a classic method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, reacting 1-(3-methylphenyl)butane-1,3-dione with hydrazine hydrate would yield a substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Similarly, this 1,3-dicarbonyl precursor can be employed in the synthesis of six-membered heterocycles such as pyrimidines . The Biginelli reaction, a one-pot multicomponent reaction, provides a pathway to pyrimidine derivatives. While the classical Biginelli reaction involves a β-ketoester, urea, and an aldehyde, modifications of this reaction can utilize 1,3-diketones to generate highly substituted pyrimidine scaffolds.

ReactionReactant(s) for this compoundIntermediateProduct Class
Claisen CondensationEster (e.g., Ethyl acetate), Strong Base (e.g., Sodium ethoxide)1-(3-Methylphenyl)butane-1,3-dione1,3-Diketone
Knorr Pyrazole SynthesisHydrazine derivative-Pyrazole
Pyrimidine SynthesisAmidine source (e.g., Guanidine)-Pyrimidine

Construction of Aliphatic and Aromatic Chains

Beyond heterocyclic synthesis, this compound is a useful substrate for constructing and extending both aliphatic and aromatic carbon chains.

For the formation of new carbon-carbon double bonds and the extension of aliphatic chains, the Wittig reaction is a powerful tool. This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). The ylide, prepared from an alkyl halide and triphenylphosphine, acts as a nucleophile, attacking the carbonyl carbon of this compound. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide. The structure of the resulting alkene is determined by the specific ylide used, allowing for the controlled introduction of various alkylidene groups.

To construct more complex aromatic structures, palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions can be employed, although this requires prior functionalization of the this compound molecule. For instance, the aromatic ring could be halogenated to introduce a bromine or iodine atom. This aryl halide derivative can then participate in a Suzuki coupling with a boronic acid to form a biaryl linkage, or in a Heck reaction with an alkene to introduce a new vinyl group. These reactions are fundamental in modern organic synthesis for the construction of complex molecules with extended aromatic systems.

ReactionKey Reagent(s)Type of Bond FormedResulting Structure
Wittig ReactionPhosphorus YlideCarbon-Carbon Double BondAlkene
Suzuki Coupling (requires prior functionalization)Boronic Acid, Palladium CatalystCarbon-Carbon Single Bond (Aryl-Aryl)Biaryl derivative
Heck Reaction (requires prior functionalization)Alkene, Palladium CatalystCarbon-Carbon Single Bond (Aryl-Vinyl)Aryl-substituted alkene

Utilization in Specialty Chemical Production

While direct, large-scale industrial applications of this compound in specialty chemical production are not extensively documented in publicly available literature, its structural motifs are found in various classes of commercially important molecules. Its derivatives hold potential for use in the synthesis of agrochemicals, pharmaceuticals, and fragrances. For instance, the presence of the substituted phenyl ring and the carbonyl group makes it a candidate for derivatization into more complex structures that could exhibit biological activity or desirable sensory properties. The principles of organic synthesis suggest that it can serve as a precursor to compounds with applications in these areas, even if specific examples are proprietary.

Applications in Advanced Materials Science

The structural features of this compound and its derivatives make them interesting candidates for the development of advanced materials.

Precursors for Polymeric Materials

The reactivity of the carbonyl group in this compound allows for its incorporation into polymer chains. Through reactions such as aldol condensation or other polymerization techniques that involve carbonyl compounds, polymers with specific functionalities can be synthesized. For example, derivatives of this ketone could be designed to have polymerizable groups, such as vinyl or acrylic moieties, attached to the aromatic ring or the aliphatic side chain. The resulting polymers could possess unique thermal, mechanical, or optical properties due to the presence of the substituted aromatic ring.

Components in Non-Linear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are known to exhibit significant non-linear optical (NLO) properties. researchgate.net These materials are of great interest for applications in photonics and optoelectronics. While this compound itself does not possess strong NLO properties, it can serve as a precursor for the synthesis of NLO-active molecules.

By introducing electron-donating and electron-withdrawing groups onto the aromatic ring and extending the conjugation through reactions like the Wittig or Heck reactions, it is possible to create molecules with a significant second-order or third-order NLO response. For example, the carbonyl group can be modified to be part of a larger conjugated system, and functional groups like nitro (-NO2) or amino (-NH2) can be introduced onto the phenyl ring to create the necessary electronic asymmetry for second-order NLO effects. The design and synthesis of such molecules are an active area of research in materials science.

Building Blocks for Corrosion Inhibitors

The utility of this compound as a foundational molecule for the development of corrosion inhibitors is an area of specialized research within materials science. The core principle behind its application lies in its molecular structure, which allows for targeted chemical modifications to synthesize compounds that can effectively adsorb onto metal surfaces and mitigate corrosive processes. These synthesized inhibitors often belong to classes of organic compounds known for their protective properties, such as Schiff bases and heterocyclic compounds. The presence of the aromatic ring, the carbonyl group, and the potential for reactions at the alpha-carbon position make this compound a versatile precursor.

The primary mechanism through which derivatives of this compound are thought to function as corrosion inhibitors is through the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, a process influenced by the electronic structure of the inhibitor molecule, the nature of the metal, and the composition of the corrosive medium.

Detailed research has explored the synthesis of various derivatives and their subsequent performance as corrosion inhibitors. A notable example is the synthesis of a triazole-thiol derivative, 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT), which incorporates the 3-methylphenyl moiety. While the synthesis of MNATT in the referenced study did not start directly from this compound, it highlights the utility of the 3-methylphenyl group in the structure of effective corrosion inhibitors.

In a study investigating the corrosion inhibition of mild steel in a 1 M HCl solution, MNATT demonstrated significant efficacy. The research employed both experimental and theoretical approaches to understand its protective mechanism.

Detailed Research Findings:

The investigation into the corrosion inhibition properties of 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) on mild steel in an acidic medium yielded the following key findings:

Inhibition Efficiency: Weight loss measurements revealed that MNATT achieved a maximum inhibition efficiency of 88.6% at a concentration of 0.5 mM after 5 hours of immersion. This indicates a substantial reduction in the corrosion rate of mild steel in the presence of the inhibitor.

Adsorption Mechanism: The adsorption of MNATT on the mild steel surface was found to follow the Langmuir adsorption isotherm. This model suggests the formation of a monolayer of the inhibitor on the metal surface.

Thermodynamics of Adsorption: The calculated standard free energy of adsorption (ΔG°ads) was –14.33 kJ·mol⁻¹, a value that suggests the adsorption process is primarily physisorption. Physisorption involves weaker, electrostatic interactions between the inhibitor molecules and the metal surface.

Effect of Temperature: A study of the inhibitor's performance at temperatures ranging from 303 K to 333 K showed a slight improvement in inhibition efficiency with increasing temperature. This behavior suggests that the adsorbed protective layer is thermally stable.

Quantum Chemical Analysis: Density Functional Theory (DFT) calculations were used to probe the electronic properties of the MNATT molecule. The calculations revealed a HOMO-LUMO energy gap (ΔE) of 3.532 eV and identified electron-rich active sites within the molecule. These theoretical findings support the molecule's capacity to interact with the d-orbitals of the iron atoms on the steel surface, facilitating adsorption and inhibition.

The following interactive data table summarizes the key performance metrics of the MNATT corrosion inhibitor as reported in the study.

ParameterValueMethod
Maximum Inhibition Efficiency 88.6%Weight Loss
Optimal Concentration 0.5 mMWeight Loss
Immersion Time for Max Efficiency 5 hoursWeight Loss
Adsorption Isotherm Langmuir-
Standard Free Energy of Adsorption (ΔG°ads) -14.33 kJ·mol⁻¹Thermodynamic Calculation
HOMO-LUMO Energy Gap (ΔE) 3.532 eVDFT Calculation

These findings underscore the potential of incorporating the this compound structural motif into more complex molecules to create effective corrosion inhibitors for industrial applications.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)butan-1-one?

The synthesis of this compound typically involves Friedel-Crafts acylation , where a methyl-substituted benzene derivative reacts with a butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Substrate preparation : 3-Methyltoluene or a similar aromatic precursor.
  • Reaction conditions : Anhydrous conditions, reflux in a solvent like dichloromethane, and stoichiometric control to minimize side products like diaryl ketones.
  • Purification : Column chromatography or recrystallization to isolate the ketone product.
    This method aligns with protocols used for structurally analogous ketones, such as 1-(3-chlorophenyl)-3-methylbutan-1-one .

Q. How is this compound characterized using spectroscopic methods?

  • ¹H/¹³C NMR : The ketone carbonyl group (C=O) appears at ~200–220 ppm in ¹³C NMR. The aromatic protons (3-methylphenyl group) show splitting patterns dependent on substitution (e.g., para vs. meta positions).
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carbonyl group.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 162 for C₁₁H₁₄O) and fragmentation patterns validate the structure.
    Structural data for analogous compounds, such as 1-(3-chlorophenyl)-3-methylbutan-1-one, are available in PubChem .

Advanced Research Questions

Q. What are the key considerations in designing catalytic systems for the stereoselective reduction of this compound?

Stereoselective reduction to produce chiral alcohols requires:

  • Chiral catalysts : Use of enantioselective catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type catalysts.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions.
  • Monitoring enantiomeric excess (ee) : Chiral HPLC or NMR with chiral shift reagents.
    For example, reduction of similar ketones to secondary alcohols has been studied for biological activity screening .

Q. How do computational studies elucidate the electronic effects of the 3-methyl group on the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculations reveal electron-donating effects of the 3-methyl group on the aromatic ring, which stabilize the carbonyl group and influence nucleophilic attack sites.
  • Hammett parameters : Quantify substituent effects on reaction rates (e.g., in nucleophilic additions or oxidations).
    Such analyses are critical for predicting regioselectivity in derivatization reactions .

Q. What methodologies are employed to investigate the photostability and degradation pathways of this compound under UV exposure?

  • Photodegradation assays : UV irradiation (e.g., 254 nm) in controlled environments (e.g., methanol or aqueous solutions).
  • LC-MS analysis : Identifies degradation products like hydroxylated or cleaved derivatives.
  • Radical trapping : Use of scavengers (e.g., TEMPO) to study reaction mechanisms (e.g., iminoxy radical formation in oxime derivatives).
    Studies on pyridylketoximes highlight similar degradation pathways .

Q. How can this compound be derivatized for biological activity screening?

  • Reductive amination : Conversion to 1-(3-Methylphenyl)butan-1-amine via LiAlH₄ or catalytic hydrogenation.
  • Receptor binding assays : Test derivatives against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement.
  • Enzyme inhibition studies : Evaluate interactions with metabolic enzymes (e.g., cytochrome P450).
    Analogous phenethylamine derivatives have shown activity in neurological studies .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?

  • Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent drying).
  • Side-product analysis : Use GC-MS to identify competing pathways (e.g., over-acylation or polymerization).
  • Meta-analyses : Compare data from multiple sources, prioritizing peer-reviewed studies over commercial platforms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.